molecular formula C19H17FN4O5S B2693039 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide CAS No. 441316-13-8

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide

Cat. No. B2693039
CAS RN: 441316-13-8
M. Wt: 432.43
InChI Key: HNXCPNSVBAPKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide” is a chemical compound with the molecular formula C14H16N4O5S . It has a molecular weight of 352.36600 . The compound is also known by other names, including N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)furan-2-carboxamide .


Synthesis Analysis

The compound has been synthesized and characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . After the complete consumption of the substrate, the reaction mixture was cooled down, and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .


Molecular Structure Analysis

The molecular structure of the compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety . The exact mass of the compound is 352.08400 .


Chemical Reactions Analysis

The compound has shown significant anti-inflammatory effects. It inhibited zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . Furthermore, it inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages, indicating its in vitro anti-inflammatory efficacy .


Physical And Chemical Properties Analysis

The compound has a density of 1.431g/cm3 . The boiling point, melting point, and flash point are not available . The compound has a LogP value of 3.05630, indicating its lipophilicity .

Scientific Research Applications

Binding Interactions and Synthesis

  • Synthesis and Fluorescence Binding with Bovine Serum Albumin : A study involving the synthesis of p-hydroxycinnamic acid amides, including derivatives related to the target compound, investigated their interactions with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research highlights the chemical's potential in understanding protein-ligand interactions and its application in drug delivery mechanisms (Meng et al., 2012).

Herbicide and Antimicrobial Activity

  • Herbicide Design and Molecular Docking : Research into pyrimidinylthiobenzoates, a category encompassing compounds similar to the one , delves into their design as herbicides. Through molecular docking and 3D quantitative structure-activity relationship (QSAR) models, these studies provide insight into their function as acetohydroxyacid synthase inhibitors, a critical enzyme in plant growth. This work suggests potential agricultural applications for related compounds (He et al., 2007).

  • Antimicrobial Studies of Sulfanilamide Derivatives : Sulfanilamide derivatives, closely related to the target compound, have been synthesized and evaluated for their antimicrobial properties. This research could indicate potential applications in developing new antimicrobial agents, although the specific compound would need further study to determine its efficacy and safety (Lahtinen et al., 2014).

Anticancer Properties

  • Synthesis of Fluorinated Coumarin–Pyrimidine Hybrids : A study on the synthesis of fluorinated coumarin–pyrimidine hybrids, which are structurally related to the compound of interest, reveals their potent anticancer properties. Such compounds were evaluated for their ability to inhibit cancer cell growth, offering a foundation for the development of new anticancer medications (Hosamani et al., 2015).

Insecticide Activity

  • Novel Insecticide Against Lepidopterous Pests : Flubendiamide, a compound with a unique structure that includes elements similar to the target compound, demonstrates extremely strong insecticidal activity, especially against lepidopterous pests. This research presents a novel approach to pest control, potentially offering a new mechanism of action compared to existing insecticides (Tohnishi et al., 2005).

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Mechanism of Action

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXCPNSVBAPKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.